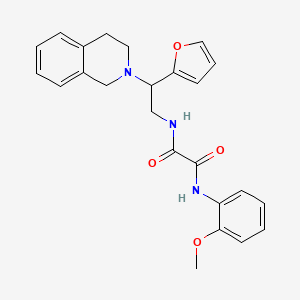

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-30-21-10-5-4-9-19(21)26-24(29)23(28)25-15-20(22-11-6-14-31-22)27-13-12-17-7-2-3-8-18(17)16-27/h2-11,14,20H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLUJINBJZTIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves multi-step processes:

Formation of the Isoquinoline Derivative: : Starting from 1-tetrahydroisoquinoline, specific reagents and conditions are utilized to introduce the furan ring and ethyl bridge, possibly through halogenation and nucleophilic substitution reactions.

Oxalamide Formation: : The intermediate is then reacted with oxalic acid derivatives under controlled conditions, incorporating the oxalamide moiety through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, larger-scale production would involve:

Optimization of Reaction Conditions: : Adjusting parameters such as temperature, solvent, and catalyst to maximize yield and purity.

Continuous Flow Synthesis: : Utilizing continuous flow reactors to maintain reaction efficiency and consistency.

Purification Processes: : Employing chromatography or crystallization methods to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide undergoes various chemical reactions:

Oxidation: : Reacts with strong oxidizing agents to modify the furan and isoquinoline rings.

Reduction: : Reduction of the amide or furan ring under specific conditions.

Substitution: : Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

Oxidation: : Peroxides, KMnO4 under acidic or basic conditions.

Reduction: : Hydride donors like LiAlH4, catalytic hydrogenation.

Substitution: : Halogenating agents, nucleophiles like alkyl halides, and bases.

Major Products Formed

Oxidation: : Formation of ketones or quinones.

Reduction: : Amine derivatives or hydrogenated ring systems.

Substitution: : Substituted isoquinoline or furan derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide exhibit various biological activities:

Antitumor Activity:

Studies have shown that derivatives of dihydroisoquinoline demonstrate cytotoxic effects against multiple cancer cell lines. For example, compounds with similar structures have inhibited cell proliferation in breast cancer models significantly.

Antimicrobial Properties:

The presence of furan and isoquinoline moieties enhances antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially making it useful in developing new antibiotics.

Enzyme Inhibition:

The structural features suggest potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, indicating possible applications in skin-related therapies .

Applications in Medicinal Chemistry

The unique structural characteristics of this compound position it as a promising candidate for drug development:

| Application Area | Potential Impact |

|---|---|

| Anticancer Drugs | Development of new agents targeting specific cancer types |

| Antimicrobial Agents | Creation of novel antibiotics to combat resistant bacterial strains |

| Skin Therapies | Formulation of treatments for pigmentation disorders |

| Enzyme Inhibition Studies | Research into metabolic pathways and therapeutic targets |

Case Studies and Research Findings

Several studies have documented the pharmacological potential of compounds related to this compound:

- A study demonstrated significant cytotoxicity against breast cancer cells using similar dihydroisoquinoline derivatives, highlighting their potential as anticancer agents .

- Research on enzyme inhibition revealed that certain oxalamide derivatives can effectively inhibit tyrosinase activity, suggesting their use in cosmetic formulations aimed at reducing hyperpigmentation .

Mechanism of Action

The precise mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide exerts its effects involves:

Molecular Targets: : Binding to specific enzymes or receptors, altering their function.

Pathways Involved: : Interfering with signal transduction pathways, modulating cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features and their variations in analogs are compared below, with emphasis on substituent effects and available data:

Table 1: Structural and Molecular Comparison

*Estimated based on structural analogs.

Key Findings from Analog Studies:

Substituent Effects on Bioactivity: Aryl Substituents: The 2-methoxy group (target compound) vs. 3-fluoro () or 2-ethyl () alters electronic and steric profiles. Methoxy groups often improve solubility but may reduce membrane permeability compared to lipophilic halogens .

Structural Insights from Related Amides: highlights that N-substituted acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide) form hydrogen-bonded dimers, suggesting that the oxalamide group in the target compound may similarly stabilize protein-ligand interactions via N–H⋯O/N hydrogen bonds .

Synthetic Challenges :

- Analog 3 () and the target compound likely share synthetic routes involving carbodiimide-mediated coupling (e.g., EDC·HCl), as described in for acetamide derivatives .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that belongs to the oxalamide class. Its unique structural features and functional groups suggest potential biological activities that warrant detailed exploration.

Molecular Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 434.45 g/mol. The structure includes:

- Dihydroisoquinoline moiety : Associated with various pharmacological activities.

- Furan ring : Known for its role in biological interactions and chemical reactivity.

- Methoxyphenyl group : May enhance binding affinity to biological targets.

The compound's ability to form hydrogen bonds and engage in π-π stacking interactions contributes to its potential biological activity.

The proposed mechanism of action for this compound likely involves interactions with specific molecular targets, such as:

- Enzymes : The dihydroisoquinoline moiety may interact with neurotransmitter receptors, influencing neurological pathways.

- Receptors : The furan ring can participate in hydrogen bonding or π-π interactions, potentially modulating receptor activity .

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit various biological activities:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with furan rings have been linked to cytotoxic effects against various cancer cell lines.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| F8-B22 | 1.55 | Inhibitor of SARS-CoV-2 M pro |

| F8-S43 | 10.76 | Enzymatic inhibitor |

- Neuroprotective Effects : Dihydroisoquinoline derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Studies : A study evaluating the anticancer potential of similar oxalamides indicated that modifications in the aromatic substituents significantly affected their potency against cancer cell lines. The presence of the furan ring was crucial for maintaining inhibitory activity against specific cancer targets .

- Neuropharmacology : Research has shown that dihydroisoquinoline derivatives can modulate dopaminergic pathways, suggesting potential applications in treating conditions like Parkinson’s disease. The interaction with neurotransmitter receptors highlights the compound's relevance in neuropharmacology .

- SARS-CoV-2 Inhibition : Similar compounds have been identified as inhibitors of SARS-CoV-2 main protease (M pro), demonstrating the importance of structural features like the furan ring and aromatic groups in antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.